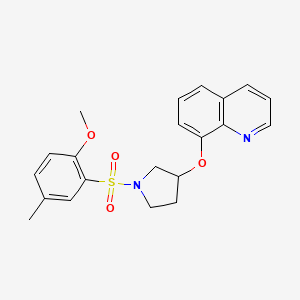

8-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline

Description

Properties

IUPAC Name |

8-[1-(2-methoxy-5-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S/c1-15-8-9-18(26-2)20(13-15)28(24,25)23-12-10-17(14-23)27-19-7-3-5-16-6-4-11-22-21(16)19/h3-9,11,13,17H,10,12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIKPRVXRNXBNRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCC(C2)OC3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, emphasizing its therapeutic implications.

Chemical Structure and Properties

The molecular formula of 8-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline is , with a molecular weight of 379.43 g/mol. The compound features a quinoline core modified by a pyrrolidine group linked to a methoxy-substituted phenyl sulfonamide.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, potentially through the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

- Anticancer Properties : Research indicates that the compound may induce apoptosis in cancer cells via mitochondrial pathways. It appears to activate caspase cascades, leading to programmed cell death, which is crucial in cancer therapy.

- Anti-inflammatory Effects : The compound has been noted for its ability to modulate inflammatory pathways, potentially by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Neuroprotective Effects : There is evidence suggesting neuroprotective properties, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells.

Case Study 1: Antimicrobial Efficacy

A study conducted on various bacterial strains demonstrated that 8-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline exhibited a minimum inhibitory concentration (MIC) ranging from 4 to 32 µg/mL against Gram-positive and Gram-negative bacteria. This suggests a broad-spectrum antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 10 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 10 |

| MCF-7 | 12 |

Research Findings

Recent research highlights the following findings regarding the biological activity of the compound:

- Pharmacokinetics : Studies indicate favorable absorption profiles with moderate bioavailability, making it a candidate for further development.

- Toxicology : Toxicological assessments have shown low acute toxicity levels in animal models, suggesting a promising safety profile for therapeutic applications.

- Synergistic Effects : When combined with existing antibiotics, the compound demonstrated synergistic effects, enhancing antimicrobial activity and reducing resistance development.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of biological activities that make it a subject of interest in various fields of research:

- Anticancer Activity : Research indicates that derivatives of 8-HQ, including this compound, show promising anticancer properties. For instance, studies have demonstrated that certain 8-HQ derivatives can inhibit the growth of various cancer cell lines, including lung and cervical carcinomas . The mechanism often involves the induction of apoptosis and cell cycle arrest.

- Antimicrobial Effects : The antimicrobial properties of 8-HQ derivatives are well-documented. They exhibit activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics . The compound's ability to chelate metal ions may also contribute to its antimicrobial efficacy.

- Neuroprotective Properties : Compounds in the 8-HQ family have been studied for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. They act as iron chelators, which can help mitigate oxidative stress associated with neurodegeneration .

Case Studies

Several studies have documented the applications and effects of 8-HQ derivatives in various experimental setups:

- Anticancer Efficacy Study : In a recent study, a derivative similar to 8-((1-((2-Methoxy-5-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)quinoline was tested against multiple cancer cell lines. The results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics like doxorubicin, suggesting a potential for development as an anticancer agent .

- Antimicrobial Screening : A hybrid molecule combining 8-HQ with ciprofloxacin was evaluated against various bacterial strains. This study revealed enhanced antibacterial activity compared to ciprofloxacin alone, highlighting the potential for developing broad-spectrum antibiotics based on 8-HQ derivatives .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinoline Derivatives

Substituent Effects on Physicochemical Properties

The substituent at the quinoline 8-position significantly influences solubility, lipophilicity, and biological activity. Key analogs include:

- Sulfonyl Group Impact: The sulfonyl group in the target compound likely enhances solubility compared to non-sulfonated analogs (e.g., 5-chloro-8-(3-pyrrolidinyloxy)quinoline) by increasing polarity .

- Ligand Behavior : The methoxy-methyl group may reduce steric hindrance compared to bulkier substituents (e.g., isopropyl oxadiazole), improving binding to metal ions or biological targets .

Protonation and Ligand Properties

Evidence from 8-(2-pyridyl)quinoline (8PQ) demonstrates that substituents on quinoline significantly alter protonation constants (logK1). For 8PQ, logK1 values differ markedly from bipyridine, suggesting stronger basicity due to extended conjugation .

Research Findings and Limitations

Key Insights

- Patent Compounds : The European patent (EP 1 808 168 B1) emphasizes cyclohexyloxy and oxadiazole substituents for metabolic stability, whereas the target compound’s sulfonyl-pyrrolidine group prioritizes solubility .

- Protonation Data : Structural analogs like 8PQ show substituent-dependent logK1 shifts, implying the target compound may exhibit unique pH-dependent behavior in biological systems .

- Safety Profile: Chlorinated quinolines (e.g., 5-chloro-8-(3-pyrrolidinyloxy)quinoline) pose higher toxicity risks than methoxy-methyl derivatives, suggesting improved safety for the target compound .

Data Gaps

- Direct measurements of the target compound’s logP, solubility, or biological activity are absent in the provided evidence.

- Comparative protonation constants or metal-binding affinities relative to 8PQ or bipyridine remain unstudied.

Q & A

Q. What degradation pathways occur under physiological or environmental conditions?

- Methodology : Perform stability studies in simulated gastric fluid (pH 2.0) and PBS (pH 7.4). For environmental degradation, assess microbial breakdown under aerobic/anaerobic conditions using Rhodococcus spp. or Pseudomonas spp. .

Data Presentation

Table 1 : Key Synthetic and Bioactivity Data for Analogous Quinoline Derivatives

Critical Analysis

- Synthetic Limitations : Microwave-assisted methods improve efficiency but require specialized equipment.

- Bioactivity Gaps : Limited data on blood-brain barrier penetration or immunomodulatory effects.

- Toxicity : Chronic exposure risks remain uncharacterized; prioritize subacute toxicity studies in zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.